REACTION_SMILES
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[Br-:18].[CH2:19]([Mg+:20])[CH3:21].[CH3:10][c:11]1[cH:12][cH:13][cH:14][cH:15][c:16]1[OH:17].[OH:1][c:2]1[c:3]([CH2:4][OH:5])[cH:6][cH:7][cH:8][cH:9]1>>[OH:1][c:2]1[c:3]([CH2:4][c:15]2[cH:14][cH:13][cH:12][c:11]([CH3:10])[c:16]2[OH:17])[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1O
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Name
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Type
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product
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Smiles
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Cc1cccc(Cc2ccccc2O)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |